molecular formula C3H2F5I B1581515 1,1,1,2,2-Pentafluoro-3-iodopropane CAS No. 354-69-8

1,1,1,2,2-Pentafluoro-3-iodopropane

Cat. No.: B1581515
CAS No.: 354-69-8
M. Wt: 259.94 g/mol
InChI Key: HENALDZJQYAUBN-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-iodopropane is a fluorinated organic compound with the molecular formula C3H2F5I. It is a colorless liquid with a boiling point of -7°C and a molecular weight of 310.07 g/mol . This compound is notable for its unique combination of physical and chemical properties, making it valuable in various scientific and industrial applications.

Safety and Hazards

1,1,1,2,2-Pentafluoro-3-iodopropane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in cool, dry conditions in well-sealed containers as it is sensitive to light . It is incompatible with strong oxidizing agents .

Preparation Methods

1,1,1,2,2-Pentafluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,2-pentafluoropropane with iodine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete conversion of the starting materials .

Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound. The process may include steps such as distillation and purification to obtain the desired purity level of this compound .

Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with chlorine would yield 1,1,1,2,2-pentafluoro-3-chloropropane .

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoro-3-iodopropane involves its ability to undergo various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms confer unique reactivity to the compound, allowing it to participate in substitution, reduction, and radical addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1,1,1,2,2-Pentafluoro-3-iodopropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both fluorine and iodine atoms, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENALDZJQYAUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059870
Record name (Perfluoroethyl)methyl iodide
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Molecular Weight

259.94 g/mol
Source PubChem
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CAS No.

354-69-8
Record name 1,1,1,2,2-Pentafluoro-3-iodopropane
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name 354-69-8
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name (Perfluoroethyl)methyl iodide
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Record name 1,1,1,2,2-pentafluoro-3-iodopropane
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Record name 2,2,3,3,3-Pentafluoropropyl iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,1,1,2,2-pentafluoro-3-iodopropane synthesized and what are the major byproducts?

A: this compound can be synthesized through the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane. This reaction primarily yields two isomers: 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane (major product) and 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane (minor product) in a ratio of approximately 92:8 []. A significant byproduct of this reaction is 1,1-difluoroiodoethylene [].

Q2: Does this compound exhibit any interesting reactivity?

A: Yes, this compound demonstrates reactivity with lithium tetrahydroaluminate. It forms an unstable complex, LiAl(CH2CF2CF3)H2I, in diethyl ether or tetrahydrofuran solution []. This complex is thermally unstable and decomposes readily to yield 2,3,3,3-tetrafluoropropene in high yield [].

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